molecular formula C16H14N2O2 B3054536 3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 60974-88-1

3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B3054536
CAS No.: 60974-88-1
M. Wt: 266.29 g/mol
InChI Key: CCSOAWFAVDKDLT-UHFFFAOYSA-N
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Description

3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative, which belongs to the class of nitrogen-containing heterocyclic compounds Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione can be achieved through several methods. One common approach involves the condensation of 2-aminobenzamide with an appropriate aldehyde under acidic or basic conditions. The reaction typically proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the quinazoline core.

Another method involves the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. For example, the reaction of 2-aminobenzamide with a 2,4-dimethylphenyl halide in the presence of a palladium catalyst and a base can yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can further improve the sustainability of the industrial production methods.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives with different substituents.

    Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit diverse biological and chemical properties.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound has been investigated for its anti-cancer, anti-inflammatory, and anti-bacterial properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    4-anilinoquinazoline: Known for its potent inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase.

    2-phenylquinazoline: Exhibits anti-inflammatory and anti-cancer properties.

    6,7-dimethoxyquinazoline: Used as a precursor for the synthesis of various bioactive compounds.

Uniqueness

3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern on the quinazoline core, which can confer distinct biological activities and chemical reactivity. Its 2,4-dimethylphenyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-10-7-8-14(11(2)9-10)18-15(19)12-5-3-4-6-13(12)17-16(18)20/h3-9H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSOAWFAVDKDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392773
Record name ST50985131
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60974-88-1
Record name ST50985131
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
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3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
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3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
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3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
Reactant of Route 6
3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione

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